1h-Cyclopenta[b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Cyclopenta[b]quinoxaline is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a quinoxaline moiety
Preparation Methods
The synthesis of 1H-Cyclopenta[b]quinoxaline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of substituted o-phenylenediamine with cyclopentanone in the presence of an acid catalyst. This reaction proceeds through a condensation mechanism, leading to the formation of the desired quinoxaline derivative .
Industrial production methods often focus on optimizing reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
1H-Cyclopenta[b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline-2,3-diones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the quinoxaline ring into dihydroquinoxaline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline-2,3-diones, while reduction can produce dihydroquinoxaline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Cyclopenta[b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit protein biosynthesis by interfering with the function of ribosomal subunits. This cytostatic mechanism is particularly relevant in its anticancer activity, where it induces cell cycle arrest and inhibits tumor growth .
Comparison with Similar Compounds
1H-Cyclopenta[b]quinoxaline can be compared with other similar compounds such as quinolines, quinazolines, and cinnolines. These compounds share structural similarities but differ in their chemical properties and biological activities. For example:
Quinolines: Known for their antimalarial and antibacterial properties.
Quinazolines: Used in the development of anticancer and anti-inflammatory drugs.
Cinnolines: Studied for their potential as antiviral and anticancer agents.
The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and material science .
Properties
CAS No. |
269-67-0 |
---|---|
Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1H-cyclopenta[b]quinoxaline |
InChI |
InChI=1S/C11H8N2/c1-2-5-9-8(4-1)12-10-6-3-7-11(10)13-9/h1-6H,7H2 |
InChI Key |
YCAGCOUZKKZIHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=NC3=CC=CC=C3N=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.